1-Nitroimidazolidin-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitroimidazolidin-2-imine is a heterocyclic compound with the molecular formula C3H6N4O2 It is a derivative of imidazole, characterized by the presence of a nitro group and an imine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitroimidazolidin-2-imine typically involves the cyclization of amido-nitriles. One common method is the reaction of nitriles with amines under mild conditions, often catalyzed by nickel. The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Nitroimidazolidin-2-imine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the imine group under acidic or basic conditions.
Major Products Formed
Oxidation: Products include nitroso derivatives.
Reduction: Products include amine derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in substituted imidazolidines.
Wissenschaftliche Forschungsanwendungen
1-Nitroimidazolidin-2-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Nitroimidazolidin-2-imine involves its interaction with specific molecular targets. For example, it can act as an agonist for nicotinic acetylcholine receptors, leading to the activation of these receptors and subsequent biological effects. The nitro group plays a crucial role in its bioactivity, contributing to its ability to interact with various enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
1-Nitroimidazolidin-2-imine can be compared with other similar compounds, such as imidacloprid. Imidacloprid is a well-known neonicotinoid insecticide that also contains a nitro group and an imidazolidine ring.
List of Similar Compounds
- Imidacloprid
- Nitroimidazole derivatives
- Nitrothiazole derivatives
This compound stands out due to its unique combination of functional groups and its versatility in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
90610-01-8 |
---|---|
Molekularformel |
C3H6N4O2 |
Molekulargewicht |
130.11 g/mol |
IUPAC-Name |
1-nitro-4,5-dihydroimidazol-2-amine |
InChI |
InChI=1S/C3H6N4O2/c4-3-5-1-2-6(3)7(8)9/h1-2H2,(H2,4,5) |
InChI-Schlüssel |
IAMHZKZVCLFLKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=N1)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.